N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide: is a chemical compound with the molecular formula C14H31BrN2S and a molecular weight of 339.38 g/mol . It belongs to the family of amidine derivatives and is characterized by the presence of a sulfanyl group attached to an undecyl chain .
Scientific Research Applications
Chemistry: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is used as a reagent in organic synthesis, particularly in the formation of amidine derivatives .
Biology: In biological research, this compound is used to study the interactions of sulfanyl groups with biological molecules and their potential effects on cellular processes .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of undecylsulfanyl compounds with dimethylamine under specific conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or nitriles.
Mechanism of Action
The mechanism of action of N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group plays a crucial role in modulating the activity of these targets, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
- N,N’-dimethyl(ethylsulfanyl)methanimidamide hydrobromide
- N,N’-dimethyl(propylsulfanyl)methanimidamide hydrobromide
- N,N’-dimethyl(butylsulfanyl)methanimidamide hydrobromide
Uniqueness: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is unique due to its longer undecyl chain, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain analogs .
Properties
IUPAC Name |
undecyl N,N'-dimethylcarbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14(15-2)16-3;/h4-13H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFIOFNPKFLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSC(=NC)NC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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